molecular formula C13H20N4S B6964655 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine

Cat. No.: B6964655
M. Wt: 264.39 g/mol
InChI Key: LTIXUDNVBYWVEL-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine is a complex organic compound characterized by the presence of a pyrazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. For instance, the pyrazole intermediate can be synthesized through the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with formaldehyde. The thiazole intermediate can be prepared by reacting 4-methyl-1,3-thiazole-2-amine with an appropriate alkylating agent. The final coupling step involves the reaction of these intermediates in the presence of a base such as sodium hydride, under an inert atmosphere, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)ethanamine
  • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine

Uniqueness

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4S/c1-5-13(4,12-16-9(2)8-18-12)14-6-11-7-15-17-10(11)3/h7-8,14H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIXUDNVBYWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CS1)C)NCC2=C(NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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